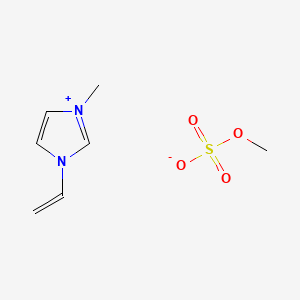
N,N,O-Tris(trimethylsilyl)hydroxylamine
Descripción general
Descripción
“N,N,O-Tris(trimethylsilyl)hydroxylamine” is a chemical compound with the molecular formula C9H27NOSi3 and a molecular weight of 249.5733 . It is also known as Tris(trimethylsilyl)hydroxylamine, O-Trimethylsiloxy-N,N-bis(trimethylsilyl)amine, and 2,2,5,5-Tetramethyl-4-(trimethylsilyl)-3-oxa-4-aza-2,5-disilahexane .
Synthesis Analysis
The synthesis of “N,N,O-Tris(trimethylsilyl)hydroxylamine” involves reaction with acid chlorides in the presence of triethylamine, which gives N,O-bis(trimethylsilyl)-hydroxamic acids by N-acylation . A related reagent, tris(trimethylsilyl)hydroxylamine, gives the same product in high yields, also by N-acylation .Molecular Structure Analysis
The molecular structure of “N,N,O-Tris(trimethylsilyl)hydroxylamine” can be viewed using Java or Javascript . It is a protected, lipophilic form of hydroxylamine that reacts with a variety of electrophiles predominantly by attack on the nitrogen nucleophilic center .Chemical Reactions Analysis
“N,N,O-Tris(trimethylsilyl)hydroxylamine” reacts with acid chlorides in the presence of triethylamine to give N,O-bis(trimethylsilyl)-hydroxamic acids by N-acylation . Hydrolysis gives the free hydroxamic acids, whereas thermal fragmentation affords isocyanates .Physical And Chemical Properties Analysis
“N,N,O-Tris(trimethylsilyl)hydroxylamine” is a liquid at 20°C . It has a molecular weight of 249.58 g/mol . The compound has a melting point of -36°C, a boiling point of 128°C at 97 mmHg, and a flash point of 79°C . It has a specific gravity of 0.86 and a refractive index of 1.44 .Aplicaciones Científicas De Investigación
Proteomics Research
N,N,O-Tris(trimethylsilyl)hydroxylamine: is utilized in proteomics research for the modification of proteins and peptides. It is used to study protein structure, function, and interactions by enabling the selective derivatization of amino acids, which can be crucial for mass spectrometry analysis .
Organic Synthesis
In organic chemistry, this compound serves as a radical-based reducing agent. It facilitates the reduction of various functional groups under mild conditions while maintaining excellent chemo-, regio-, and stereoselectivity. This makes it a valuable reagent for synthesizing complex organic molecules with high precision .
Radical Reactions
The compound is employed in radical reductions and consecutive radical reactions. It generates (TMS)3Si• radicals that initiate chain reactions, leading to the reduction of functional groups and the formation of reduced products with high yields .
Hydrosilylation Reactions
N,N,O-Tris(trimethylsilyl)hydroxylamine: is also used in hydrosilylation reactions, where it adds across unsaturated bonds in organic compounds. This process is instrumental in the synthesis of silicon-based materials and polymers .
Photopolymerization
The compound plays a strategic role in photopolymerization, particularly in the photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides. It allows for the development of new polymeric materials with unique properties .
Material Science
In material science, N,N,O-Tris(trimethylsilyl)hydroxylamine is used to modify surface properties of materials. Its ability to introduce silyl groups onto surfaces can be exploited to alter hydrophobicity, adhesion, and other surface characteristics important in various applications .
Medicinal Chemistry
While not directly used in medicinal chemistry, the compound’s role in synthesizing complex organic molecules can indirectly contribute to the development of pharmaceuticals. Its selectivity and efficiency in reactions can lead to the creation of novel drug candidates .
Safety and Handling Research
Due to its reactive nature, research into the safe handling and storage of N,N,O-Tris(trimethylsilyl)hydroxylamine is critical. Studies focus on understanding its reactivity and developing protocols to mitigate risks associated with its use in laboratory settings .
Safety And Hazards
“N,N,O-Tris(trimethylsilyl)hydroxylamine” is considered hazardous. It is a flammable liquid and causes severe skin burns and eye damage . It is recommended to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources . After handling, it is advised to wash face, hands, and any exposed skin thoroughly .
Direcciones Futuras
Propiedades
IUPAC Name |
[dimethyl-[trimethylsilyl(trimethylsilyloxy)amino]silyl]methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H27NOSi3/c1-12(2,3)10(13(4,5)6)11-14(7,8)9/h1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFDIXZMPUWSQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N(O[Si](C)(C)C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H27NOSi3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334159 | |
| Record name | N,N,O-Tris(trimethylsilyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,O-Tris(trimethylsilyl)hydroxylamine | |
CAS RN |
21023-20-1 | |
| Record name | N,N,O-Tris(trimethylsilyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,O-Tris(trimethylsilyl)hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes N,N,O-Tris(trimethylsilyl)hydroxylamine a useful reagent in the synthesis of hydroxamic acids?
A1: N,N,O-Tris(trimethylsilyl)hydroxylamine exhibits favorable reactivity with aliphatic acid chlorides, enabling the efficient synthesis of hydroxamic acids. This reaction proceeds under mild conditions, leading to good yields of the desired product. [, ] This method offers a convenient route to access a variety of hydroxamic acids, which are important building blocks in organic synthesis and are found in various bioactive compounds.
Q2: Can you elaborate on the applications of hydroxamic acids synthesized using N,N,O-Tris(trimethylsilyl)hydroxylamine as described in the research?
A2: The research highlights the potential of using N,N,O-Tris(trimethylsilyl)hydroxylamine to synthesize steroidal hydroxamic acids designed to inhibit P450 17 (CYP17). CYP17 is an enzyme involved in steroid hormone biosynthesis, making it a target for developing drugs for conditions like prostate cancer. [] The synthesized steroidal hydroxamic acids demonstrated moderate inhibitory activity against human and rat CYP17 in vitro, suggesting their potential as lead compounds for further development. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














